molecular formula C24H42O21 B1589277 Laminaritetraose CAS No. 26212-72-6

Laminaritetraose

Cat. No. B1589277
CAS RN: 26212-72-6
M. Wt: 666.6 g/mol
InChI Key: OLBQXBHLZOAVSV-BJSXIJIWSA-N
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Description

Laminaritetraose is a type of oligosaccharide that is composed of four glucose molecules linked together in a linear chain. It is commonly found in the cell walls of various plants, including barley, oats, and wheat. Laminaritetraose has gained significant attention in recent years due to its potential applications in the fields of biotechnology and medicine.

Scientific Research Applications

Enzymatic Hydrolysis and Structural Characterization

Laminaritetraose, as a product of enzymatic hydrolysis, has been a subject of interest in studies exploring the action of specific enzymes. For instance, an endo-(1,3)-β-d-glucanase from Trichoderma longibrachiatum was found to hydrolyze laminaritetraose, yielding smaller oligosaccharides such as laminaritriose, laminaribiose, and glucose (Tangarone, Royer, & Nakas, 1989). Similarly, the structure and mechanistic action of a GH-64 enzyme, Laminaripentaose-producing β-1,3-Glucanase, were studied for its ability to cleave β-1,3-glucan into specific oligomers including laminaritetraose (Wu et al., 2009).

Biomedical Research and Immunology

In the context of biomedical research, mycobacterial lipoarabinomannan (LAM), a complex molecule, has been studied for its structural and functional roles. This research is critical for understanding the molecular mechanisms of diseases such as tuberculosis and leprosy, though it does not specifically mention laminaritetraose (Chatterjee & Khoo, 1998).

Cellular Biology

Studies on nuclear lamins have revealed their critical roles in cellular mechanics and genome regulation. These studies, while important in the broader context of cell biology, do not specifically focus on laminaritetraose (de Leeuw, Gruenbaum, & Medalia, 2018).

Molecular Biology and Genetics

Research in molecular biology, particularly regarding the interaction of genomic domains with the nuclear lamina, also forms a significant part of the scientific exploration in this field. However, these studies are more about the lamina structure of cells and not directly related to laminaritetraose (Kind et al., 2013).

Safety And Hazards

Non-reactive under normal conditions; no specific hazards .

properties

IUPAC Name

(3R,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)13(33)14(34)22(40-5)44-19-11(31)7(3-27)42-24(16(19)36)45-20-12(32)8(4-28)41-23(17(20)37)43-18-10(30)6(2-26)39-21(38)15(18)35/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18+,19+,20+,21?,22+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBQXBHLZOAVSV-BJSXIJIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O[C@H]4[C@@H]([C@H](OC([C@@H]4O)O)CO)O)CO)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461498
Record name CTK8G0484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11296805

CAS RN

26212-72-6
Record name CTK8G0484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
580
Citations
GL Huang, MX Liu, XY Mei - Analytical letters, 2005 - Taylor & Francis
… However, if the total amount of laminaritetraose in the labeling reaction is >25 nmol, labeling efficiency may decline (Figure 1C). These results may help explain the reports of low …
Number of citations: 10 www.tandfonline.com
Y Kumagai, T Ojima - Comparative Biochemistry and Physiology Part B …, 2009 - Elsevier
… to a free laminaribiose (acceptor substrate) resulting to laminaritetraose and glucose. The resulting laminaritetraose was subsequently hydrolyzed by HdLam33 into 2 mol of glucose …
Number of citations: 50 www.sciencedirect.com
N Miyanishi, Y Matsubara, N Hamada… - Journal of bioscience …, 2003 - Elsevier
… rapidly hydrolyzed, while laminaritetraose was slowly hydrolyzed. The k,,JK, ratios for a series of b-1,3glucooligosaccharides from laminaritetraose to laminariheptaose showed that the …
Number of citations: 6 www.sciencedirect.com
S Kasahara, T Nakajima, C Miyamoto, K Wada… - Journal of fermentation …, 1992 - Elsevier
… saitoi enzyme hydrolyses laminaritetraose (Fig. 2) or pachyman (13) (Fig. 3A) in an exo-type manner, releasing aD-glucose from the nonreducing terminals of the substrates, and also …
Number of citations: 17 www.sciencedirect.com
Y Nogi, K Horikoshi - Applied microbiology and biotechnology, 1990 - Springer
… , laminaritriose, laminaritetraose and higher laminariol… The end-products from laminaritetraose were identified as … laminarioligosaccharides from laminaritetraose. Apparently, …
Number of citations: 22 link.springer.com
B Tangarone, JC Royer, JP Nakas - Applied and environmental …, 1989 - Am Soc Microbiol
… The enzyme cleaved laminaritetraose, yielding laminaritriose, laminaribiose, and glucose, and similarly cleaved laminaripentaose, yielding laminaritetraose, laminaritriose, …
Number of citations: 72 journals.asm.org
Y Kumagai, T Ojima - Comparative Biochemistry and Physiology Part B …, 2010 - Elsevier
… AkLam33 showed moderate activity toward both ELam and LLam and high activity toward smaller substrates such as laminaritetraose and laminaritriose. Although both enzymes did not …
Number of citations: 52 www.sciencedirect.com
JD Erfle, RM Teather - Applied and environmental microbiology, 1991 - Am Soc Microbiol
… Because the rate of conversion of laminaridextrins to laminaritetraose is more rapid than the conversion to glucose (as evidenced by an accumulation of laminaritetraose during the …
Number of citations: 17 journals.asm.org
M KITAOKA, T SASAKI, H TANIGUCHI - Journal of the Japanese …, 1993 - jstage.jst.go.jp
… At the final state of the reaction, a trace amount of laminaritetraose was detected on the … Formation of laminaritriose (and laminaritetraose) is probably due to the following by-reaction. …
Number of citations: 42 www.jstage.jst.go.jp
ATH Abd-El-Al, HJ Phaff - Canadian Journal of Microbiology, 1969 - cdnsciencepub.com
… Laminaritetraose, however, was hydrolyzed slowly in a random pattern. These results … valbyensis hydrolyzed laminaritetraose but had no detectable action on laminaribiose or …
Number of citations: 37 cdnsciencepub.com

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